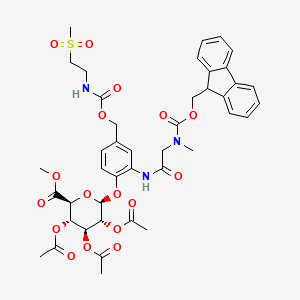
MAC glucuronide linker-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MAC glucuronide linker-1 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains three polyethylene glycol (PEG) units and is designed to facilitate the targeted delivery of cytotoxic agents to cancer cells. The compound is known for its high purity and stability, making it a valuable tool in the development of targeted cancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MAC glucuronide linker-1 involves the incorporation of a PEG chain and a glucuronide moiety. The glucuronide portion is typically synthesized by reacting acetate-protected glucuronic acid methyl ester bromide with a suitable alcohol in the presence of a base such as silver(I) oxide . The PEG chain is then attached to the glucuronide moiety through a series of coupling reactions, often involving the use of activating agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
MAC glucuronide linker-1 undergoes various chemical reactions, including:
Hydrolysis: The glucuronide moiety can be cleaved by β-glucuronidase enzymes, releasing the attached drug payload.
Coupling Reactions: The PEG chain can be further modified through coupling reactions with other functional groups, allowing for the attachment of different drug molecules.
Common Reagents and Conditions
Hydrolysis: Typically occurs under physiological conditions in the presence of β-glucuronidase.
Coupling Reactions: Often involve the use of DCC and NHS as activating agents, with reactions carried out in organic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
The primary product formed from the hydrolysis of this compound is the free drug payload, which is released at the target site. Coupling reactions can yield various drug conjugates depending on the functional groups attached to the PEG chain .
Aplicaciones Científicas De Investigación
MAC glucuronide linker-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
The mechanism of action of MAC glucuronide linker-1 involves the enzymatic cleavage of the glucuronide moiety by β-glucuronidase. This enzyme is typically found in lysosomes within cells. Upon cleavage, the drug payload is released, allowing it to exert its cytotoxic effects on the target cells. The PEG chain enhances the solubility and stability of the conjugate, improving its pharmacokinetic properties .
Comparación Con Compuestos Similares
MAC glucuronide linker-1 is unique due to its cleavable glucuronide moiety and PEG chain, which provide stability and controlled release of the drug payload. Similar compounds include:
Valine-citrulline linkers: Another type of cleavable linker used in ADCs, but they rely on protease enzymes for cleavage.
Disulfide linkers: Cleaved by reducing agents within cells, offering a different mechanism of drug release.
Hydrazone linkers: Acid-cleavable linkers that release the drug payload in the acidic environment of lysosomes.
Each of these linkers has its own advantages and limitations, but this compound stands out for its stability and specific enzymatic cleavage mechanism, making it a valuable tool in targeted drug delivery .
Propiedades
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]amino]-4-(2-methylsulfonylethylcarbamoyloxymethyl)phenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H47N3O17S/c1-23(46)58-35-36(59-24(2)47)38(60-25(3)48)40(62-37(35)39(50)55-5)61-33-16-15-26(21-56-41(51)43-17-18-63(6,53)54)19-32(33)44-34(49)20-45(4)42(52)57-22-31-29-13-9-7-11-27(29)28-12-8-10-14-30(28)31/h7-16,19,31,35-38,40H,17-18,20-22H2,1-6H3,(H,43,51)(H,44,49)/t35-,36-,37-,38+,40+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCMXFVQNGHVML-KWMSUFDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H47N3O17S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
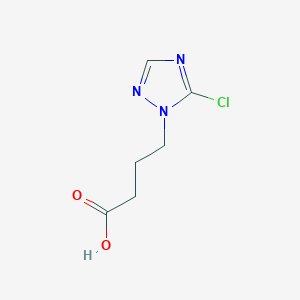
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline](/img/structure/B2781814.png)
![N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2781816.png)
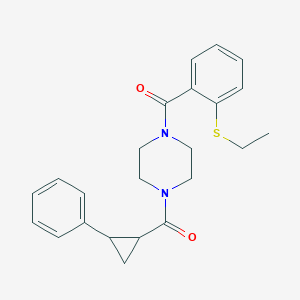
![4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2781823.png)

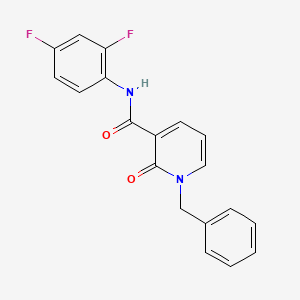
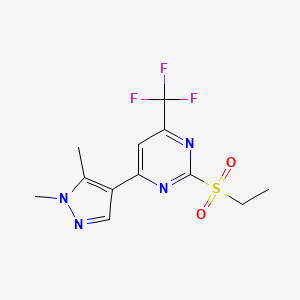
![7-[(Phenylsulfonyl)amino]heptanoic acid](/img/structure/B2781827.png)
![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2781828.png)
![2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2781829.png)
![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)
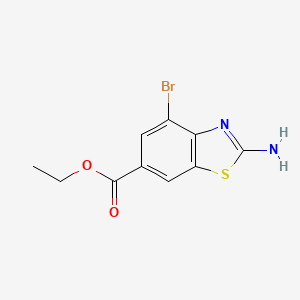
![2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide](/img/structure/B2781834.png)
